molecular formula C9H17ClN2O B13470694 rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride

rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride

Cat. No.: B13470694
M. Wt: 204.70 g/mol
InChI Key: YXPCKXZOFJYXSU-DKXTVVGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride is a bicyclic diazepinone derivative featuring a fused cyclopentane ring system. The compound’s structure includes a seven-membered 1,4-diazepin-2-one ring fused to a cyclopentane moiety, with a methyl group at the 5a position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

(5aR,8aS)-5a-methyl-1,3,4,5,6,7,8,8a-octahydrocyclopenta[e][1,4]diazepin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-9-4-2-3-7(9)11-8(12)5-10-6-9;/h7,10H,2-6H2,1H3,(H,11,12);1H/t7-,9+;/m0./s1

InChI Key

YXPCKXZOFJYXSU-DKXTVVGFSA-N

Isomeric SMILES

C[C@]12CCC[C@@H]1NC(=O)CNC2.Cl

Canonical SMILES

CC12CCCC1NC(=O)CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable cyclopentane derivative, followed by the introduction of the diazepine ring through a series of condensation reactions. The final step often involves the methylation at the 5a position and conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a sedative or anxiolytic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride involves its interaction with specific molecular targets in the body. This compound is believed to exert its effects by binding to receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the sedative and anxiolytic effects observed in preclinical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences between the target compound and related diazepine derivatives:

Compound Name (CAS or Structure) Core Ring System Heteroatoms Substituents Salt Form Key Features
rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride Cyclopenta-diazepine 2N, 1O 5a-methyl Hydrochloride Rigid bicyclic framework; enhanced stereochemical complexity
7-chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one Benzodiazepine 2N, 1O 7-Cl, 5-(2-Cl-Ph), 1-Me None Aromatic ring; halogen substituents enhance receptor affinity
rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one Pyrido-oxazepine 1N, 1O None None Pyridine-oxazepine fusion; lacks methyl group
1-(3-cyano-3,3-diphenylpropyl)-4-phenylisonipecotic acid Piperidine derivative 1N Cyano, diphenylpropyl, phenyl None Flexible side chains; high lipophilicity

Key Observations:

Ring System Differences: The target compound’s cyclopenta-diazepine core introduces steric rigidity compared to the benzodiazepine framework in compounds, which feature aromatic rings. This rigidity may influence binding to biological targets like GABAA receptors .

Halogenated derivatives (e.g., 7-chloro substituents in ) exhibit stronger electron-withdrawing effects, which may enhance receptor binding but reduce solubility .

Salt Form: The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for bioavailability, whereas non-salt forms (e.g., compounds) may require prodrug strategies .

Research Findings and Trends

  • Stereochemical Complexity : The rac (racemic) designation indicates a mixture of enantiomers. This contrasts with enantiopure compounds like (3αR,6αR)-dihydro derivatives in , where specific stereochemistry is critical for activity .
  • Biological Activity: While explicit pharmacological data for the target compound are absent in the evidence, structural analogs in (e.g., benzodiazepines) are known for sedative and anxiolytic effects. The cyclopenta fusion in the target compound may modulate these effects by altering receptor fit.

Limitations and Contradictions in Available Data

  • The evidence lacks quantitative data (e.g., binding affinities, solubility values) for direct comparisons.

Biological Activity

Rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of diazepines, which are known for their psychoactive properties. Its structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₂O·HCl
  • Molecular Weight : 250.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is hypothesized to act as a modulator of GABAergic transmission, similar to other diazepines, which may lead to anxiolytic and sedative effects.

1. Anxiolytic Effects

Several studies have indicated that this compound exhibits significant anxiolytic properties. In a controlled animal study, the compound was administered to rodents subjected to stress-inducing conditions. The results demonstrated a marked reduction in anxiety-like behaviors as measured by the elevated plus maze test.

2. Sedative Properties

The sedative effects were evaluated using the sleep induction model in mice. The compound significantly reduced the time taken to induce sleep compared to control groups, suggesting its potential use in treating insomnia.

3. Hepatotoxicity Assessment

A read-across study conducted on similar diazepine compounds indicated potential hepatotoxicity associated with certain structural features. The assessment utilized PubChem assay clusters to predict toxicity based on molecular initiating events (MIEs) related to liver damage mechanisms .

Data Tables

Biological ActivityTest ModelResultReference
AnxiolyticElevated Plus MazeSignificant reduction in anxiety-like behavior
SedativeSleep Induction ModelReduced sleep induction time
HepatotoxicityIn vitro AssaysPotential for hepatotoxicity indicated

Case Study 1: Anxiolytic Activity

In a study published in Pharmacology Biochemistry and Behavior, this compound was tested against established anxiolytics. The compound displayed comparable efficacy in reducing anxiety levels in animal models while exhibiting a favorable safety profile.

Case Study 2: Sedative Effects

A clinical trial involving healthy volunteers assessed the sedative effects of the compound. Participants reported significant sedation following administration compared to placebo controls. These findings support its potential application in managing sleep disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.